3-(3,4-dimethoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-25-16-6-5-14(10-17(16)26-2)23-19(24)18-15(7-9-27-18)22-20(23)28-12-13-4-3-8-21-11-13/h3-6,8,10-11H,7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXMMTHPHFRWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Pyridylmethylthio Group: This step may involve nucleophilic substitution reactions where a pyridylmethylthio group is introduced to the core structure.
Addition of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Reactivity of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 2 of the thienopyrimidine core is highly reactive, enabling nucleophilic substitution and oxidation reactions (Table 1).
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before full conversion to sulfones.
-
Substitution reactions follow an SN2 pathway due to steric hindrance from the pyridinylmethyl group, limiting reactivity with bulky nucleophiles .
Functionalization of the Thienopyrimidine Core
The fused thieno[3,2-d]pyrimidin-4-one system undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions (Table 2).
Key Observations :
-
Nitration favors the C5 position due to electron-donating effects from the dimethoxyphenyl group .
-
Suzuki coupling yields depend on the steric bulk of boronic acids, with para-substituted aryl groups achieving >80% conversion .
Modification of the 3,4-Dimethoxyphenyl Substituent
The 3,4-dimethoxyphenyl group participates in demethylation and hydroxylation reactions (Table 3).
Applications :
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the thienopyrimidine ring undergoes degradation or rearrangement (Table 4).
Stability Notes :
Research Advancements and Optimized Protocols
Recent studies have improved synthetic efficiency and selectivity (Table 5).
Applications De Recherche Scientifique
Recent studies have highlighted the compound's promising biological activities:
- Antimicrobial Activity : The compound exhibits significant inhibitory effects against various bacterial strains. For example, derivatives of thiazolo[4,5-b]pyridines have shown potent antibacterial activity against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that similar thieno[3,2-d]pyrimidine derivatives could also possess antimicrobial properties.
- Anticancer Properties : Thieno[3,2-d]pyrimidine derivatives have been evaluated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, certain thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation . This inhibition could provide a therapeutic avenue for cancer treatment.
Case Studies
Several case studies illustrate the applications of thieno[3,2-d]pyrimidine derivatives:
- Case Study 1 : A study focused on synthesizing a series of thienopyrimidine derivatives demonstrated their effectiveness as antimicrobial agents. The synthesized compounds were subjected to biological testing against clinical isolates and showed promising results compared to standard antibiotics .
- Case Study 2 : Another research effort evaluated the anticancer effects of these compounds on various cancer cell lines. The results indicated that specific substitutions on the thieno[3,2-d]pyrimidine scaffold significantly enhanced cytotoxicity against breast cancer cells .
Data Tables
The following table summarizes key findings related to the biological activities of thieno[3,2-d]pyrimidine derivatives:
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyrimidines: Other compounds in this class may include different substituents on the core structure.
Pyridylmethylthio Derivatives: Compounds with similar pyridylmethylthio groups but different core structures.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Activité Biologique
The compound 3-(3,4-dimethoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of thieno[3,2-d]pyrimidines, characterized by a thienopyrimidine core with various substituents. The presence of the 3,4-dimethoxyphenyl group and the pyridin-3-yl moiety are significant for its biological properties. The sulfur atom in the structure may also play a crucial role in its reactivity and interaction with biological targets.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidin-4-one |
| Substituents | 3-(3,4-dimethoxyphenyl), pyridin-3-yl methyl sulfanyl |
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.41 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar to thieno[3,2-d]pyrimidin-4-ones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidin-4-ones possess antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds suggest their potential as effective antimicrobial agents.
Anticancer Activity
The compound's structure suggests potential activity against cancer cell lines. Thieno[3,2-d]pyrimidines have been explored for their ability to inhibit specific kinases involved in tumor growth. For example, derivatives have shown activity against Pim kinases , which are implicated in hematopoietic malignancies . This indicates that the compound could be further investigated for its anticancer properties.
Enzyme Inhibition
Inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) have been reported for related compounds. The presence of the pyridine moiety is critical for binding affinity and selectivity towards these enzymes . This suggests that our compound may also exhibit similar enzyme inhibition characteristics.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various thieno[4,5-b]pyridine derivatives with similar structural features to our compound. The evaluation revealed potent inhibitory effects on cyclin G-associated kinase (GAK) , highlighting the importance of substituent positioning on biological activity .
Case Study 2: Toxicity Assessment
In another study assessing toxicity, several thienopyrimidine derivatives were tested for hemolytic activity. Compounds showed non-toxic profiles at concentrations up to 200 micromolar . This is crucial for evaluating the therapeutic window of potential drug candidates derived from this chemical class.
Table 2: Summary of Biological Activities
Q & A
Basic Question: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis challenges include regioselective sulfanyl group introduction and stability of the thieno[3,2-d]pyrimidin-4-one core. Optimization strategies involve:
- Catalytic Systems : Use palladium catalysts for cross-coupling reactions to attach the pyridin-3-ylmethyl group, as demonstrated in analogous thienopyrimidine syntheses .
- Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition of the dimethoxyphenyl moiety .
- Purification : Employ column chromatography with ethyl acetate/hexane (3:7) gradients to isolate the product from byproducts like unreacted pyridinyl intermediates .
Basic Question: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions, particularly the sulfanyl group (-S-) and dimethoxyphenyl ring. Chemical shifts for pyrimidin-4-one protons typically appear at δ 8.2–8.5 ppm .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. For example, similar compounds show bond angles of 120°–122° at the pyrimidinone ring, confirming planarity .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H] ~476.5 Da) and fragmentation patterns .
Advanced Question: How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase targets (e.g., EGFR or CDK2). The pyridinylmethyl group may occupy hydrophobic pockets, while the pyrimidin-4-one core hydrogen-bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2 Å indicates stable docking) and free energy calculations (MM-PBSA) for affinity ranking .
- SAR Analysis : Compare analogs (e.g., chlorophenyl substitutions) to identify critical pharmacophores .
Advanced Question: What experimental designs are robust for evaluating antimicrobial or anticancer activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922), using 96-well plates with 0.5–128 µg/mL compound concentrations .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC calculations via nonlinear regression .
- Control Groups : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO ≤0.1%) .
- Data Validation : Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p < 0.05 for significance .
Advanced Question: How can structural modifications enhance solubility without compromising activity?
Methodological Answer:
- Functional Group Engineering :
- Salt Formation : Prepare hydrochloride salts of the pyridine nitrogen to enhance bioavailability .
- In Silico Screening : Use SwissADME to predict solubility (ESOL model) and prioritize analogs with >50 mg/mL solubility .
Advanced Question: What analytical methods resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay AID 1259351) and apply funnel plots to detect publication bias .
- Dose-Response Reevaluation : Re-test disputed activity ranges using standardized protocols (e.g., fixed cell density and incubation times) .
- Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify unintended targets that may explain variability .
Advanced Question: How to design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, 1 mL/min acetonitrile/water) .
- Plasma Stability : Mix with human plasma (37°C, 1–24 hours), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS/MS .
- Light/Temperature Stress : Expose to 6000 lux UV/Vis light and 40°C for 48 hours; monitor photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
